3-chloro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide
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Overview
Description
The compound “3-chloro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide” is a complex organic molecule that contains several functional groups, including a carboxamide, a thiophene, an oxadiazole, and a phenyl group . These functional groups suggest that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene and oxadiazole rings would likely make the molecule planar or nearly planar . The electronegative oxygen and sulfur atoms could also create areas of partial negative charge, making the molecule polar .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents . The compound’s melting and boiling points would be determined by the strength of the intermolecular forces between its molecules .Scientific Research Applications
Synthesis and Derivative Formation
Researchers have developed synthetic pathways for compounds derived from benzo[b]thiophene, showcasing the versatility of these structures in creating pharmacologically relevant molecules. For instance, a study outlined the synthesis of oxadiazoles, thiadiazoles, and triazoles from benzo[b]thiophene, highlighting their methodological advancements in heterocyclic chemistry (Sharba, Al-Bayati, Aouad, & Rezki, 2005). Another research effort focused on synthesizing and characterizing a series of derivatives, including antimicrobial evaluation and docking studies, indicating the compound's potential in drug discovery (Talupur, Satheesh, & Chandrasekhar, 2021).
Antimicrobial and Anticancer Activities
Various derivatives of benzo[b]thiophene, including those related to the mentioned compound, have been evaluated for their antimicrobial and anticancer properties. A study demonstrated the synthesis and antimicrobial activity of new derivatives, emphasizing the potential for developing novel antibacterial agents (Naganagowda & Petsom, 2011). Furthermore, research into N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides revealed promising anticancer activity against various cancer cell lines, indicating the compound's utility in oncological therapeutics (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Biological Activities and Pharmacological Properties
Benzo[b]thiophene derivatives, including those closely related to the specified compound, have been studied for their broad spectrum of biological activities. Research has identified potent antibacterial, antifungal, and anti-inflammatory properties among newly synthesized benzo[b]thiophene derivatives (Isloor, Kalluraya, & Sridhar Pai, 2010). This diversity underscores the chemical's potential in developing new therapeutic agents with multifaceted applications.
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. For example, if the compound has interesting biological activity, it could be studied as a potential drug . Alternatively, if it has unique physical or chemical properties, it could be studied for potential applications in materials science or other fields.
Mechanism of Action
Target of Action
Thiophene and its substituted derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
The compound’s interaction with its targets likely involves the formation of bonds and changes in the targets’ structure or function, leading to the observed therapeutic effects .
Biochemical Pathways
Given the wide range of therapeutic properties associated with thiophene derivatives , it can be inferred that the compound may interact with multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the therapeutic properties associated with thiophene derivatives , the compound likely exerts a range of effects at the molecular and cellular levels, contributing to its overall therapeutic activity.
Biochemical Analysis
Biochemical Properties
3-chloro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. This compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. The inhibition of these kinases can disrupt signaling pathways that are crucial for cell proliferation and survival . Additionally, this compound interacts with proteins involved in oxidative stress responses, potentially enhancing its therapeutic effects .
Cellular Effects
The effects of this compound on various cell types include modulation of cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to induce apoptosis in cancer cells by activating caspases, which are enzymes that play essential roles in programmed cell death . Furthermore, it can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases . The impact on cellular metabolism includes the inhibition of glycolytic enzymes, thereby reducing the energy supply necessary for rapid cell growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, inhibiting their activity and preventing substrate binding . This compound also interacts with DNA, causing structural changes that can affect gene transcription . Additionally, it modulates the activity of transcription factors, which are proteins that regulate the expression of specific genes . These interactions collectively contribute to the compound’s ability to inhibit cell proliferation and induce apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and prolonged induction of apoptosis . The potential for resistance development should be considered in long-term applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its breakdown into various metabolites . These metabolites can either be excreted or further processed by conjugation reactions, such as glucuronidation . The compound’s interaction with metabolic enzymes can also influence metabolic flux and alter the levels of key metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its uptake and accumulation in target tissues . The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is predominantly localized in the cytoplasm and nucleus, where it interacts with its molecular targets . Post-translational modifications, such as phosphorylation, can influence its localization and activity by directing it to specific cellular compartments . These modifications play a role in regulating the compound’s therapeutic effects and its interactions with other biomolecules .
Properties
IUPAC Name |
3-chloro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2S2/c1-25-12-8-4-3-7-11(12)17-21-22-18(24-17)20-16(23)15-14(19)10-6-2-5-9-13(10)26-15/h2-9H,1H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWGFMUOLMTJCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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